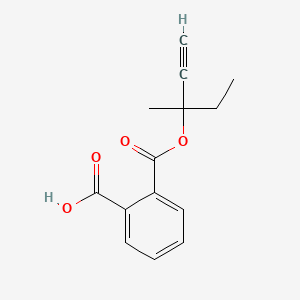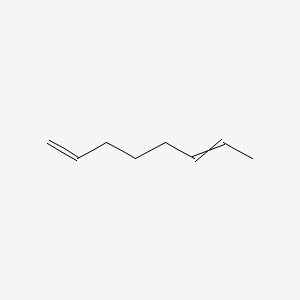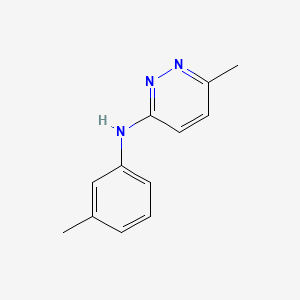
4-Aminophenyl-B-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl-B-D-xylopyranoside is a chemical compound with the molecular formula C11H15NO5 It is a derivative of xylopyranose, a sugar molecule, and contains an amino group attached to a phenyl ring
Mécanisme D'action
Target of Action
Β-xylopyranosides, a group to which this compound belongs, are known to be involved in the structures of proteoglycans, macromolecules with important biological functions .
Mode of Action
Β-xylopyranosides are known to have numerous applications, such as activators in the biosynthesis of glycosaminoglycans and for enzyme inhibition .
Biochemical Pathways
Β-xylopyranosides are known to play a role in the biosynthesis of glycosaminoglycans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl-B-D-xylopyranoside typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with a phenol in the presence of a silver salt catalyst. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl-B-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Aminophenyl-B-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl-B-D-xylopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl-B-D-xylopyranoside: Contains a methoxy group on the phenyl ring.
4-Hydroxyphenyl-B-D-xylopyranoside: Has a hydroxyl group attached to the phenyl ring.
Uniqueness
4-Aminophenyl-B-D-xylopyranoside is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Propriétés
Numéro CAS |
17306-95-5 |
|---|---|
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
0 |
Synonymes |
4-Aminophenyl-B-D-xylopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)




![8-Azabicyclo[3.2.1]oct-2-ene, 8-methyl-3-phenyl-](/img/structure/B1174281.png)
